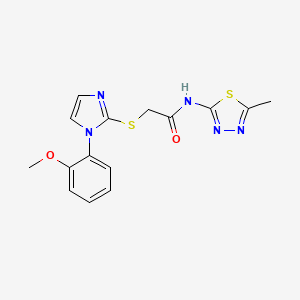

4-乙酰基-N-(5-苯基-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for various biological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carboxylic acids to form the oxadiazole ring. For instance, paper describes the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives through a series of steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate. Similarly, paper outlines a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, involving the conversion of phenyl acetic acid into various intermediates before cyclization.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The spectral analysis, including 1H-NMR, IR, and mass spectrometry, is commonly used to elucidate the structures of these compounds, as demonstrated in papers and .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives often involves interactions with various biological targets. For example, paper discusses the inhibitory potential of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides against human recombinant alkaline phosphatase and ecto-5'-nucleotidases. Paper reports the activity of synthesized compounds against enzymes such as butyrylcholinesterase and acetylcholinesterase.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties can affect the compound's solubility, stability, and biological activity. For instance, paper mentions the antimicrobial screening of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, indicating that some derivatives exhibit higher activity compared to reference drugs. The thermal reaction and cyclization processes, as described in paper , also highlight the stability and reactivity of these compounds under different conditions.

科学研究应用

合成和抗癌应用

研究表明合成了具有潜在抗癌特性的 1,3,4-恶二唑衍生物。例如,Salahuddin 等人(2014 年)的一项研究详细介绍了 1,3,4-恶二唑衍生物的合成,并评估了其对各种癌细胞系的体外抗癌活性,其中一种化合物对乳腺癌细胞系表现出显着的活性 (Salahuddin、M. Shaharyar、A. Mazumder 和 M. Ahsan,2014)。Ravinaik 等人(2021 年)的另一项研究报告了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计和合成,该化合物对几种癌细胞系表现出中等至优异的抗癌活性 (Ravinaik、B.、M. Rao、P. P. Rao、D. Ramachandran 和 D. Reddy,2021)。

材料科学应用

在材料科学领域,已合成含有 1,3,4-恶二唑单元的芳香族聚酰胺,因为它们具有良好的热稳定性和形成薄柔性薄膜的能力等理想的特性。Sava 等人(2003 年)的一项研究重点关注带有侧链乙酰氧基苯甲酰胺基团的芳香族聚酰胺,揭示了它们在某些溶剂中的溶解性以及制造具有特定机械性能的材料的潜力 (Sava、I.、M. Iosip、M. Brumǎ、C. Hamciuc、J. Robison、L. Okrasa 和 T. Pakuła,2003)。

抗菌和抗结核筛选

还对具有 1,3,4-恶二唑部分的化合物进行了抗菌和抗结核作用的评估。Nayak 等人(2016 年)合成了 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物,并筛选了它们对结核分枝杆菌的抗结核活性,确定了对正常细胞系具有显着活性和低毒性的先导分子 (Nayak、N.、J. Ramprasad、U. Dalimba、P. Yogeeswari 和 D. Sriram,2016)。

作用机制

Target of Action

The compound “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole nucleus . The 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to target various enzymes including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts non-covalently with its targets, blocking their activity . For instance, it can inhibit the activity of enzymes like thymidylate synthase, which is involved in DNA synthesis, and HDAC, which is involved in gene expression . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting thymidylate synthase, it can disrupt the synthesis of DNA, thereby inhibiting the proliferation of cancer cells . By inhibiting HDAC, it can alter gene expression, potentially leading to the death of cancer cells .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation. By targeting key enzymes involved in cell proliferation and survival, it can induce the death of cancer cells . Some 1,3,4-oxadiazole derivatives have shown significant antitumor activity .

安全和危害

属性

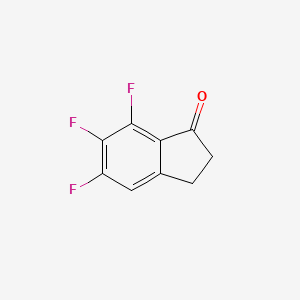

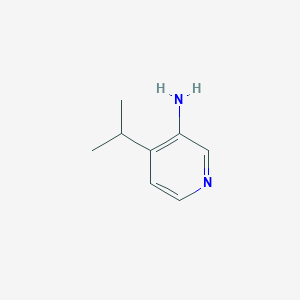

IUPAC Name |

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZAVCDTGLIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)